4-Ethylphenyl isothiocyanate

Lipophilicity logP Physicochemical Properties

Select 4-ethylphenyl isothiocyanate for superior steric accessibility vs. ortho isomers. The para‑ethyl group provides a predictable increase in lipophilicity (logP ~2.98) over phenyl isothiocyanate (logP ~2.18), enhancing membrane permeability for intracellular probe design. Ideal for high‑yield synthesis of N,N'‑diaryl thioureas. Moisture‑sensitive; store under inert atmosphere. Available in 1 g to 100 g sizes with ≥98% purity. Global B2B shipping with proper hazard classification (UN 2922, Class 8).

Molecular Formula C9H9NS
Molecular Weight 163.24 g/mol
CAS No. 18856-63-8
Cat. No. B107687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylphenyl isothiocyanate
CAS18856-63-8
Molecular FormulaC9H9NS
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N=C=S
InChIInChI=1S/C9H9NS/c1-2-8-3-5-9(6-4-8)10-7-11/h3-6H,2H2,1H3
InChIKeyXXLWCGRHJFEMQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylphenyl Isothiocyanate (CAS 18856-63-8): Procurement-Relevant Baseline for Scientific Selection


4-Ethylphenyl isothiocyanate (CAS 18856-63-8), also designated as 1-ethyl-4-isothiocyanatobenzene, is a para-substituted aromatic isothiocyanate with the molecular formula C9H9NS and a molecular weight of 163.24 g/mol . It is primarily employed as a synthetic intermediate and reactive building block in organic synthesis, where its electrophilic isothiocyanate functional group enables the formation of thiourea, thiazolidine, and heterocyclic derivatives [1]. The compound is commercially available at typical purities of 97% to 98%+ and is classified as moisture-sensitive, requiring storage under inert and dry conditions .

4-Ethylphenyl Isothiocyanate Procurement: Why Structural and Positional Isomers Cannot Be Assumed Interchangeable


While phenyl isothiocyanate (PITC, CAS 103-72-0) and its ring-substituted derivatives constitute a widely employed class of reactive electrophiles, assuming functional interchangeability across different alkyl-substituted or positional isomers introduces significant scientific risk. Structure-activity relationship (SAR) studies on isothiocyanates have established that the presence, length, and position of alkyl substituents on the aromatic ring profoundly modulate molecular properties including lipophilicity (logP), steric accessibility of the electrophilic carbon, and downstream biological interactions such as cytochrome P450 inhibition and glutathione S-transferase (GST) conjugation rates [1]. Consequently, substituting 4-ethylphenyl isothiocyanate with its 2-ethyl, 3-ethyl, unsubstituted phenyl, or benzyl isothiocyanate counterparts without explicit comparative performance data can alter reaction kinetics in synthetic applications, shift regioselectivity outcomes in medicinal chemistry campaigns, and introduce uncontrolled variability in biological assays [2].

4-Ethylphenyl Isothiocyanate Quantitative Evidence Guide: Verified Differentiation from Comparators


Lipophilicity (logP) Comparison: 4-Ethylphenyl vs. Unsubstituted Phenyl Isothiocyanate

4-Ethylphenyl isothiocyanate exhibits a computed logP (octanol-water partition coefficient) of approximately 2.98, representing a substantial increase in lipophilicity compared to the unsubstituted phenyl isothiocyanate (PITC) . This increase is directly attributable to the para-ethyl substitution on the aromatic ring and predicts significantly altered membrane permeability and distribution profiles in biological systems .

Lipophilicity logP Physicochemical Properties Medicinal Chemistry

Intermolecular Interaction Potential: 4-Ethylphenyl Isothiocyanate vs. 2-Ethyl and 3-Ethyl Positional Isomers

The para-substitution pattern in 4-ethylphenyl isothiocyanate confers distinct steric and electronic properties compared to ortho (2-ethyl) and meta (3-ethyl) positional isomers. Molecular modeling and empirical reaction observations indicate that the 2-ethyl isomer presents significant steric hindrance around the reactive -N=C=S group, slowing nucleophilic addition reactions with bulky amines. In contrast, the 4-ethyl isomer maintains an unobstructed electrophilic center, enabling reaction rates comparable to unsubstituted phenyl isothiocyanate while retaining the added lipophilicity of the ethyl group [1].

Steric Hindrance Regioselectivity Crystal Engineering Reaction Kinetics

Reactivity in Thiourea Synthesis: 4-Ethylphenyl vs. Phenyl Isothiocyanate

In the synthesis of N,N'-disubstituted thioureas via reaction with primary amines, the presence of the electron-donating ethyl group at the para position modestly decreases the electrophilicity of the isothiocyanate carbon compared to unsubstituted phenyl isothiocyanate . This subtle electronic modulation can be exploited in chemoselective reactions where differential reactivity between multiple isothiocyanate substrates is desired. While both compounds yield the expected thiourea products, the 4-ethyl derivative may require slightly longer reaction times or mild heating for completion with weakly nucleophilic amines [1].

Synthetic Chemistry Thiourea Derivatives Nucleophilic Addition Reaction Kinetics

Limited Public Domain Quantitative Biological Activity Data for 4-Ethylphenyl Isothiocyanate

A comprehensive search of peer-reviewed literature, authoritative databases, and patent repositories reveals a notable absence of publicly disclosed, quantitative head-to-head biological activity data for 4-ethylphenyl isothiocyanate against its closest structural analogs [1]. While isothiocyanates as a class are well-characterized for antimicrobial, anticancer, and enzyme-modulatory activities [2], specific IC50, MIC, or Ki values for 4-ethylphenyl isothiocyanate in direct comparison to PITC, BITC, PEITC, or its positional isomers are not available in the open scientific literature [3].

Biological Activity Data Gap Procurement Consideration

4-Ethylphenyl Isothiocyanate: High-Confidence Application Scenarios for Scientific and Industrial Use


Synthesis of N,N'-Bis(4-ethylphenyl)thiourea and Related Symmetrical Thioureas

4-Ethylphenyl isothiocyanate is ideally suited for the efficient, high-yield synthesis of symmetrical N,N'-diaryl thioureas when reacted with 4-ethylaniline or other primary amines. This application leverages the compound's fundamental reactivity profile and is directly supported by its documented use as a synthetic intermediate [1]. The resulting thiourea derivatives are valuable building blocks in medicinal chemistry for the development of heterocyclic scaffolds and as ligands in coordination chemistry.

Lipophilicity-Modulated Probe Development in Chemical Biology

For researchers seeking an isothiocyanate-based probe with enhanced cellular membrane permeability compared to unsubstituted phenyl isothiocyanate, 4-ethylphenyl isothiocyanate offers a predictable increase in lipophilicity (logP ~2.98 vs. ~2.18 for PITC) [1]. This property is valuable for designing covalent inhibitors or activity-based probes targeting intracellular enzymes where passive diffusion across lipid bilayers is a critical determinant of efficacy .

Regioselective Functionalization in Complex Molecule Synthesis

The para-ethyl substitution pattern provides an unhindered isothiocyanate group, making this compound the preferred choice over its ortho-substituted isomer (2-ethylphenyl isothiocyanate) for reactions involving sterically demanding nucleophiles. Applications include the late-stage functionalization of sterically congested amine-containing pharmaceuticals or natural products, where the 2-ethyl isomer would exhibit prohibitively slow reaction kinetics [1].

Internal Reference Standard for SAR Studies on Aromatic Isothiocyanates

Given the lack of public comparative biological data, a prudent application for 4-ethylphenyl isothiocyanate is its use as an internal reference standard within a broader structure-activity relationship (SAR) study of alkyl-substituted aryl isothiocyanates. By including this compound alongside phenyl, benzyl, and other substituted analogs in a custom screening panel, researchers can generate proprietary, internally consistent data sets to guide lead optimization efforts in drug discovery [1].

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